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molecular formula C8H6ClF B3280230 4-Chloro-2-fluorostyrene CAS No. 711017-44-6

4-Chloro-2-fluorostyrene

Cat. No. B3280230
M. Wt: 156.58 g/mol
InChI Key: NOSDMMUXZFNUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302988B2

Procedure details

A solution of KOt-Bu (19.5 g, 174 mmol) in dry THF (300 mL) was cooled with an ice/water bath. Portionwise addition of MePPh3Br (62.2 g, 174 mmol) resulted in a suspension, which was stirred for 5 min at 0° C. and for 1 h at 15° C. Subsequently, the temperature was lowered to 0° C. and a solution of 4-chloro-2-fluorobenzaldehyde (25.1 g, 158 mmol) in dry THF (100 mL) was added dropwise. The temperature was raised to room temperature slowly. The reaction mixture was stirred at room temperature for 20 h. Addition of brine (100 mL) resulted in a clear two phase system and a white solid. The combination of layers was decanted from the solid. The layers were separated, the aqueous layer was combined with the solid residue and Et2O (200 mL). The combination of layers was decanted from the solid. The layers were separated, the combination of organic layers was dried (Na2SO4) and concentrated at a controlled vacuum of 100 mbar. The residual oil was combined with pentane (300 mL) and Na2SO4. The suspension was triturated. Filtration and pentane washing provided a filtrate, which was concentrated at a controlled vacuum of 100 mbar to arrive at 26.76 g (97%, 90% purity) of impure title compound as a yellow oil.
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]C([O-])(C)C.[K+].[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[C:10]([F:16])[CH:9]=1>C1COCC1.[Cl-].[Na+].O>[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[CH2:1])=[C:10]([F:16])[CH:9]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25.1 g
Type
reactant
Smiles
ClC1=CC(=C(C=O)C=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
was stirred for 5 min at 0° C. and for 1 h at 15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Portionwise addition of MePPh3Br (62.2 g, 174 mmol)
CUSTOM
Type
CUSTOM
Details
resulted in a suspension, which
CUSTOM
Type
CUSTOM
Details
was lowered to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to room temperature slowly
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
resulted in a clear two phase system
CUSTOM
Type
CUSTOM
Details
The combination of layers was decanted from the solid
CUSTOM
Type
CUSTOM
Details
The layers were separated
CUSTOM
Type
CUSTOM
Details
The combination of layers was decanted from the solid
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combination of organic layers was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at a controlled vacuum of 100 mbar
CUSTOM
Type
CUSTOM
Details
The suspension was triturated
FILTRATION
Type
FILTRATION
Details
Filtration and pentane washing
CUSTOM
Type
CUSTOM
Details
provided a filtrate, which
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated at a controlled vacuum of 100 mbar

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=CC(=C(C=C1)C=C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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